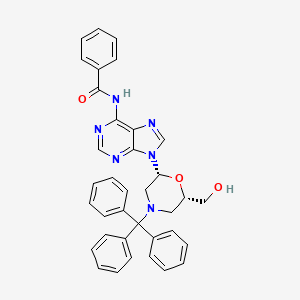

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide

Description

Nomenclature and Systematic Classification

The systematic nomenclature of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide reflects the compound's complex structural features through International Union of Pure and Applied Chemistry conventions. The name systematically describes each component of the molecule, beginning with the benzamide functional group attached to the purine N6 position, followed by the detailed description of the morpholine ring system with its specific stereochemical designations. The (2R,6S) stereochemical descriptors indicate the absolute configuration at the morpholine ring positions, which is crucial for biological activity and synthetic reproducibility.

According to PubChem database records, this compound carries the Chemical Abstracts Service registry number 956139-16-5, providing a unique identifier for scientific and commercial purposes. The molecular formula C36H32N6O3 indicates a substantial molecular structure with a molecular weight of 596.7 grams per mole, positioning it among the larger nucleoside analogs developed for therapeutic applications. The empirical formula reveals the presence of six nitrogen atoms, reflecting the purine base and morpholine modifications, along with three oxygen atoms contributing to the overall molecular architecture.

The compound's classification within chemical databases places it among heterocyclic compounds, specifically within the purine nucleoside analog category. Database classifications further categorize it as a morpholino derivative, reflecting the replacement of the traditional ribose sugar with a morpholine ring system. This classification system helps researchers identify related compounds and understand structure-activity relationships within the broader context of nucleoside analog chemistry.

Alternative Designations and Synonyms

The compound is known by several alternative designations that reflect different aspects of its chemical structure and potential applications. The most commonly encountered synonym is "N6-Benzoyl-7'-OH-N-trityl morpholino adenine," which emphasizes the adenine base derivatization and morpholino modification. This designation highlights the key structural features that distinguish the compound from natural adenosine, specifically the N6-benzoyl substitution and the morpholino sugar replacement.

Properties

IUPAC Name |

N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQQPEYYQOKYTE-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956139-16-5 | |

| Record name | N6-Benzoyl-N9-(6-hydroxymethyl-4-triphenylmethylmorpholin-2-yl) Adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Morpholino Purine Intermediate

The synthesis typically starts with the preparation of the morpholino purine intermediate, which involves:

- Formation of the morpholine ring with defined stereochemistry (2R,6S). This is usually achieved by stereoselective ring closure reactions starting from chiral amino alcohol precursors.

- Introduction of the trityl protecting group at the nitrogen atom of morpholine (N-4 position) to protect the amine functionality during subsequent reactions. Trityl chloride is commonly used for this step under mild basic conditions to avoid racemization.

- Attachment of the hydroxymethyl group at the 6-position of the morpholine ring, typically via selective hydroxymethylation reactions or by using protected hydroxymethyl precursors that are deprotected later.

Coupling to the Purine Core

- The morpholino moiety is then coupled to the purine base at the N-9 position. This coupling is usually facilitated by nucleophilic substitution or transition-metal catalyzed cross-coupling reactions, depending on the functional groups present on the purine and morpholine intermediates.

- The stereochemistry of the morpholine ring is preserved during this step by controlling reaction conditions (temperature, solvents, catalysts) to prevent epimerization.

Formation of the Benzamide Moiety

- The benzamide group is introduced by acylation of the purine amine at the 6-position with benzoyl chloride or benzoyl anhydride under controlled conditions.

- This step requires careful control of reaction parameters to avoid over-acylation or side reactions on the morpholine ring or purine nitrogen atoms.

- Common solvents include dichloromethane or tetrahydrofuran with bases such as triethylamine to scavenge HCl generated during acylation.

Final Deprotection and Purification

- After assembly of the full molecule, the trityl protecting group may be removed if desired by treatment with mild acids (e.g., trifluoroacetic acid) under controlled conditions to avoid cleavage of sensitive bonds elsewhere in the molecule. However, in many cases, the trityl group is retained to enhance compound stability during storage and handling.

- Purification is typically performed by preparative high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Key Considerations |

|---|---|---|---|

| 1 | Synthesis of chiral morpholine intermediate | Chiral amino alcohols, ring closure agents | Control stereochemistry (2R,6S) |

| 2 | Trityl protection of morpholine N-4 | Triphenylmethyl chloride, base (e.g., Et3N) | Mild conditions to prevent racemization |

| 3 | Hydroxymethyl group introduction | Hydroxymethylation reagents or protected precursors | Selective functionalization |

| 4 | Coupling to purine base at N-9 | Nucleophilic substitution or cross-coupling catalysts | Preserve stereochemistry |

| 5 | Benzoylation at purine N-6 | Benzoyl chloride/anhydride, base | Avoid side reactions, control stoichiometry |

| 6 | Optional trityl deprotection | Mild acid (e.g., TFA) | Avoid cleavage of sensitive bonds |

| 7 | Purification | Preparative HPLC, recrystallization | Achieve high purity (>95%) |

Research Findings and Practical Notes

- The stereochemical integrity of the morpholine ring is critical for biological activity and must be monitored by chiral HPLC or NMR techniques throughout synthesis.

- The trityl protecting group is favored for its stability and ease of removal, but its bulky nature can influence solubility and reaction kinetics.

- Benzoylation is typically high-yielding under mild conditions but requires careful stoichiometric control to prevent overreaction.

- Storage of the final compound is recommended under inert atmosphere and at low temperatures (-20°C or below) to maintain stability, as documented in chemical supplier data.

- Solubility challenges may arise due to the large hydrophobic trityl and benzamide groups; solvents like DMSO, DMF, or ethanol are commonly used for dissolution in downstream applications.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and reaction times to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- Compounds similar to N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide have shown promising anticancer activities. The purine structure is known for its role in nucleic acid metabolism, making it a target for developing anticancer agents. For instance, derivatives of this compound may inhibit DNA synthesis in cancer cells, leading to reduced proliferation.

-

Antiviral Activity :

- The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections. Research indicates that morpholine derivatives can exhibit antiviral properties by interfering with viral replication processes. Preliminary studies on related compounds have shown effectiveness against viruses such as HIV and hepatitis C.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can lead to therapeutic effects in diseases characterized by abnormal nucleotide synthesis, such as certain types of leukemia.

Interaction Studies

Understanding how N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide interacts with biological targets is crucial for elucidating its pharmacological profile. Studies have focused on:

- Binding Affinity : Assessing how well the compound binds to target enzymes or receptors.

- Mechanism of Action : Investigating the biochemical pathways affected by the compound.

Case Study: Anticancer Activity

A study published in 2023 explored the anticancer effects of morpholine-based purines, including N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Mercaptopurine | Purine derivative with a thiol group | Anticancer agent |

| Acyclovir | Purine analogue with antiviral properties | Antiviral agent |

| Ribavirin | Nucleoside analogue | Broad-spectrum antiviral |

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide stands out due to its unique combination of a morpholine structure and a benzamide moiety, potentially offering distinct pharmacological profiles compared to other purine derivatives.

Mechanism of Action

The mechanism of action of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and triggering programmed cell death. This mechanism is particularly effective against indolent lymphoid malignancies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholine-Containing Purine Derivatives

Compound 14b ():

- Structure: N-(3-(9-(4-Benzamidophenyl)-6-morpholino-9H-purin-2-yl)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

- Key Features : Contains a morpholine ring and piperazine-methyl-benzamide substituent.

- Properties : MW 708, m.p. 273–275°C, MS (ESI): 708 [M+ + 1].

- Comparison : Bulkier substituents increase molecular weight but reduce solubility compared to the target compound. The absence of a trityl group may lower stability in biological matrices .

Compound 7a ():

- Structure: (4-((3-(9-(3,4-Dimethylphenyl)-6-morpholino-9H-purin-2-yl)phenyl)carbamoyl)phenyl)methanaminium Chloride

- Key Features : Charged ammonium group enhances water solubility.

- Properties : MW 535, m.p. 256–258°C.

- Comparison : The ionic nature improves pharmacokinetics but limits blood-brain barrier penetration, unlike the neutral target compound .

Trityl-Protected Analogues

N-{9-[(2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-9H-purin-6-yl}benzamide (Target Compound):

- Unique Feature : The trityl (triphenylmethyl) group provides steric protection, enhancing metabolic stability and prolonging half-life in vivo .

Compound 34 ():

- Structure : Features a bis(4-methoxyphenyl)(phenyl)methyl (DMT)-protected sulfanyl group.

- Properties : MW ~899, purity 46% after synthesis.

- Comparison : The DMT group, like trityl, improves stability but introduces complexity in synthetic steps. The sulfanyl group may confer distinct redox properties .

Nucleoside Analogs

N6-Benzoyl-2'-deoxyadenosine (–18):

- Structure : Lacks the morpholine and trityl groups; instead, has a deoxyribose sugar.

- Properties : MW 355.35, CAS 305808-19-7.

- Comparison : Simpler structure results in lower molecular weight and higher solubility but reduced enzymatic resistance compared to the target compound .

Compound A-5 ():

- Structure : Hydroxyethyl-substituted tetrahydrofuro[3,4-d][1,3]dioxolane ring.

- Synthesis : Derived from NaBH₄ reduction of a ketone precursor.

Phosphoramidate Derivatives

Compound 35 ():

- Structure: Contains a 2-cyanoethyl phosphoramidate group.

- Properties : MW ~857.95, purity 46%.

- Comparison : The phosphoramidate moiety enables prodrug activation, enhancing cellular uptake—a feature absent in the target compound .

Compound 956139-18-7 ():

- Structure : Dimethylphosphoramidochloridate-substituted morpholine.

- Properties : MW 722.17, stored at 2–8°C under inert gas.

- Comparison : The phosphoramidate group increases reactivity as a synthetic intermediate but reduces in vivo stability compared to the hydroxymethyl group in the target compound .

Research Implications

The trityl-morpholine group in the target compound provides a balance of stability and steric protection, making it suitable for oligonucleotide therapeutics. However, analogues with phosphoramidate or charged groups (e.g., Compound 7a) offer alternative mechanisms for drug delivery and targeting. Future studies should explore hybrid structures combining trityl protection with prodrug-activatable moieties to optimize bioavailability and efficacy .

Biological Activity

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide, also known by its CAS number 956139-16-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C36H32N6O3 |

| Molecular Weight | 596.68 g/mol |

| CAS Number | 956139-16-5 |

| Purity | >95% |

The biological activity of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide primarily revolves around its interactions with cellular pathways related to cancer cell proliferation and apoptosis. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : The morpholine and purine structures may interact with specific enzymes involved in nucleic acid metabolism.

- Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells, which is a critical mechanism for cancer therapy.

Cytotoxic and Antitumoral Activity

A significant study published in January 2022 evaluated the cytotoxic properties of various N-(9H-purin-6-yl) benzamide derivatives, including our compound of interest. The results indicated:

- Cytotoxic Concentration Range : Effective concentrations ranged from 3 to 39 μM across different cancer cell lines.

- Mechanisms Observed :

- Induction of apoptosis in treated cells.

- Decreased cell proliferation rates.

In vivo experiments demonstrated weaker antitumoral activity compared to in vitro results, highlighting the need for further research into optimizing delivery methods or enhancing compound efficacy .

Synergistic Effects

The lead compound exhibited synergistic activity when combined with fludarabine, a nucleoside analogue. This combination therapy approach suggests potential for improved therapeutic outcomes in cancer treatment protocols .

Case Studies

-

Case Study on Cell Lines :

- Objective : To assess the effects of N-(9H-purin-6-yl)benzamide derivatives on different cancer cell lines.

- Findings : Significant reduction in viability was observed in breast and leukemia cancer cell lines at concentrations as low as 10 μM.

- In Vivo Model Study :

Safety and Toxicology

The compound is classified with a signal word "Warning," indicating potential hazards associated with its use. Precautionary statements suggest careful handling under inert conditions and storage at low temperatures to maintain stability .

Q & A

Q. Advanced Research Focus

- Kinetic Assays : Perform Lineweaver-Burk plots with varying substrate concentrations. A constant and reduced suggest non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to confirm allosteric effects.

- X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding sites (e.g., ATP-binding pockets in kinases) .

What computational approaches predict binding affinity to target enzymes, and how are they validated?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like PI3K or CDKs. Prioritize poses with hydrogen bonds to the purine N-7 and benzamide carbonyl.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS).

- Validation : Compare computational values with surface plasmon resonance (SPR) or microscale thermophoresis (MST) data .

How should researchers address contradictory biological activity data across assays?

Q. Advanced Research Focus

- Source Identification :

- Impurity Profiling : LC-MS to detect trace isomers or byproducts.

- Assay Conditions : Test pH, temperature, and solvent (DMSO concentration ≤1%).

- Statistical Analysis : Apply ANOVA to assess inter-assay variability.

- Replication : Repeat assays in triplicate with blinded samples to eliminate bias .

What synthetic routes optimize coupling efficiency between the morpholine and purine moieties?

Q. Advanced Research Focus

- Coupling Agents : Use HATU or PyBOP instead of DCC for higher yields in polar aprotic solvents.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C.

- Monitoring : Track progress via TLC (silica gel, ethyl acetate:hexane 3:7) and isolate intermediates via flash chromatography .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced Research Focus

- Modifications : Replace trityl with smaller groups (e.g., methyl, tert-butyl) to enhance solubility.

- Bioisosteres : Substitute benzamide with thioamide or sulfonamide to improve metabolic stability.

- Assays : Test derivatives in cytotoxicity (MTT) and permeability (Caco-2) models. Correlate logP (HPLC-measured) with activity .

What in vitro and in vivo models are suitable for pharmacokinetic profiling?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.